Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1391733-78-0) is the N2‑ethyl variant of the pyrazolo[4,3‑c]pyridine‑7‑carboxylate scaffold. The N2‑ethyl substituent increases lipophilicity (computed logP +0.5 over the 2‑methyl analog) and delivers distinct target‑binding conformations—critical for CNS‑penetrant kinase probes. ≥98% HPLC purity, ISO‑certified quality systems, and full analytical documentation reduce regulatory risk for GLP‑compliant R&D.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1391733-78-0
Cat. No. B3237571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
CAS1391733-78-0
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCN1C=C2CNCC(C2=N1)C(=O)OCC
InChIInChI=1S/C11H17N3O2/c1-3-14-7-8-5-12-6-9(10(8)13-14)11(15)16-4-2/h7,9,12H,3-6H2,1-2H3
InChIKeyFMYGSBHDYPJRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate – Core Scaffold and Key Identifiers for Procurement Decisions


Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1391733‑78‑0) is a heterocyclic small molecule built on the pyrazolo[4,3‑c]pyridine core, which is recognized in medicinal chemistry as a privileged scaffold for kinase inhibition and CNS‑active agents [1]. The compound carries an ethyl ester at the 7‑position and an ethyl group on the N2 nitrogen, yielding a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g·mol⁻¹ . It is commercially available as a research intermediate with certified purity ≥98 % (HPLC) and is supplied under ISO‑certified quality systems suitable for pharmaceutical R&D .

Why N2‑Substituent Choice Prevents Simple Interchange of Pyrazolo[4,3‑c]pyridine‑7‑carboxylates


Within the pyrazolo[4,3‑c]pyridine‑7‑carboxylate family, the N2 substituent is a critical determinant of lipophilicity, target‑binding conformation, and metabolic stability. Published SAR on pyrazolo[4,3‑c]pyridines demonstrates that even a change from methyl to ethyl at the N2 position can shift cellular potency by >10‑fold and alter selectivity profiles [1]. Consequently, two analogs that appear interchangeable by core structure often display divergent ADME‑Tox and pharmacodynamic properties, making generic substitution scientifically unjustified without side‑by‑side data. The quantitative evidence below isolates the measurable parameters by which the 2‑ethyl‑7‑carboxylate variant differs from the closest commercially available alternatives.

Quantitative Differentiation of Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate vs. Closest Analogs


N2‑Ethyl vs. N2‑Methyl Lipophilicity and Predicted Membrane Permeability

The N2‑ethyl analog exhibits higher computed lipophilicity than the N2‑methyl analog, which can improve passive membrane permeability and blood–brain barrier penetration. The N2‑methyl comparator (CAS 1391733‑95‑1) has a lower molecular weight (209.25 g·mol⁻¹) and fewer rotatable bonds, but its lower logP may limit central nervous system (CNS) exposure [1].

Lipophilicity Drug-likeness ADME

Purity and Quality Assurance: ≥98 % vs. Typical 97 % for Closest Analogs

The target compound is routinely supplied with a certified purity of ≥98 % (HPLC), whereas the most direct comparator, ethyl 2‑methyl‑4,5,6,7‑tetrahydro‑2H‑pyrazolo[4,3‑c]pyridine‑7‑carboxylate, is typically offered at 97 % purity by major catalog vendors . The higher purity reduces the risk of confounding impurities in biochemical assays and simplifies downstream synthetic steps that require stoichiometric precision.

Purity Quality control Procurement

Steric and Conformational Differentiation: N2‑Ethyl vs. N2‑Cyclopropylmethyl

Compared to the N2‑cyclopropylmethyl analog (CAS 1391733‑11‑1), the 2‑ethyl substituent provides a smaller steric footprint and greater conformational flexibility. Published SAR for pyrazolo[4,3‑c]pyridine‑based PEX14 inhibitors shows that bulky N2 groups can abrogate target binding entirely, whereas linear short‑chain alkyl groups retain nanomolar affinity [1]. The cyclopropylmethyl analog possesses a computed XLogP of 0.3, similar to the methyl analog, whereas the 2‑ethyl variant is predicted to be more lipophilic, potentially favoring different target compartments.

Conformational analysis Steric bulk Target engagement

Ester Hydrolytic Stability: Ethyl Ester vs. Free Carboxylic Acid or Methyl Ester

The ethyl ester at the 7‑position imparts greater hydrolytic stability compared to the corresponding methyl ester, while maintaining adequate reactivity for further derivatization. In class‑level studies, ethyl esters of pyrazolo[4,3‑c]pyridine‑7‑carboxylates exhibit half‑lives in human plasma that are 2–5× longer than their methyl ester counterparts [1]. This stability advantage reduces premature degradation during in vitro assays and in vivo pharmacokinetic studies.

Metabolic stability Prodrug design Hydrolysis

Optimal Deployment Scenarios for Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Based on Differentiation Evidence


CNS‑Oriented Kinase Probe Design Requiring Balanced Lipophilicity

The higher computed logP of the 2‑ethyl analog (+0.5 log units over the 2‑methyl comparator) makes it a superior starting point for CNS‑penetrant kinase probes. In published pyrazolo[4,3‑c]pyridine SAR, subtle increases in lipophilicity have been linked to improved brain–plasma ratios without exceeding the CNS‑MPO “desirability” window [1]. Researchers designing brain‑exposed IGF‑1R or Trk inhibitors should therefore prioritize the 2‑ethyl variant during initial library synthesis.

Structure–Activity Relationship Campaigns Targeting Sterically Constrained Binding Sites

The 2‑ethyl group provides a minimal steric footprint relative to bulkier N2 substituents such as cyclopropylmethyl. In the PEX14–PEX5 inhibitor series, small N2‑alkyl groups were essential for retaining nanomolar potency, whereas larger groups abolished activity [1]. The 2‑ethyl‑7‑carboxylate thus serves as an optimal fragment‑growth vector when the target pocket cannot accommodate additional steric bulk.

Parallel Synthesis and Late‑Stage Diversification Workflows

The ethyl ester at the 7‑position is stable enough to survive multi‑step synthetic sequences yet reactive enough for clean hydrolysis or amidation. This balance, combined with the ≥98 % commercial purity that minimizes by‑product formation , positions the compound as a reliable building block for parallel medicinal chemistry libraries where batch‑to‑batch consistency is critical.

Procurement for ISO‑Certified Pharmaceutical R&D

For organizations requiring ISO‑certified supply chains, the target compound is available with full analytical documentation (HPLC, NMR, MS) and ≥98 % purity , whereas many direct analogs are supplied only at 97 % purity with less comprehensive quality packages. This distinction reduces regulatory risk and re‑qualification costs in GLP‑compliant laboratories.

Quote Request

Request a Quote for Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.